molecular formula C18H15N3O3 B2742195 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide CAS No. 2035022-63-8

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide

Cat. No.: B2742195
CAS No.: 2035022-63-8
M. Wt: 321.336
InChI Key: QSZACTPMKZYHNU-CMDGGOBGSA-N
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Description

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide: is a chemical compound belonging to the class of pyrrolopyridines. These compounds are notable for their diverse biological activities and potential therapeutic applications. The compound's structure features a pyrrolo[3,4-b]pyridine core, fused with a pyrrole ring, and an ethyl linker attached to a cinnamamide moiety. This unique molecular architecture makes it an interesting subject for scientific exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis typically involves several key steps:

  • Starting Material Preparation: Begin with pyrrole derivatives and pyridine intermediates.

  • Cyclization: Utilize cyclization reactions to form the pyrrolo[3,4-b]pyridine core.

  • Functionalization: Attach the ethyl linker and the cinnamamide group via coupling reactions.

  • Purification: Employ chromatographic techniques to isolate the desired compound.

Industrial Production Methods

Industrially, synthesis might leverage high-throughput methods, using automated synthesisers and continuous flow reactors. Reaction conditions often include:

  • Catalysts such as palladium complexes for coupling reactions.

  • Solvents like dichloromethane or tetrahydrofuran.

  • Controlled temperatures ranging from ambient to slightly elevated.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: Can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: Electrophilic and nucleophilic substitutions, influenced by the presence of activating or deactivating groups on the aromatic ring.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminium hydride.

  • Solvents: Dichloromethane, tetrahydrofuran.

  • Catalysts: Palladium, platinum.

Major Products Formed

  • Oxidation: Formation of oxo derivatives and carboxylic acids.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of halogenated derivatives and alkylated products.

Scientific Research Applications

In Chemistry

  • Used as a building block for synthesizing more complex molecules.

  • Acts as a ligand in coordination chemistry.

In Biology

  • Investigated for its potential as an anti-cancer agent.

  • Studied for antimicrobial properties.

In Medicine

  • Explored as a candidate for drug development due to its bioactive structure.

  • Research ongoing into its efficacy as an anti-inflammatory agent.

In Industry

  • Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The compound's mechanism of action often involves interacting with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, and DNA.

  • Pathways Involved: May inhibit enzymes by binding to the active site, modulate receptor activity, or intercalate with DNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,4-dioxo-4H-pyrrolo[2,3-d]pyrimidin-5(6H)-yl)ethyl)cinnamamide

  • N-(2-(5,6-dioxo-6H-pyrrolo[2,3-b]indole-7(8H)-yl)ethyl)cinnamamide

Uniqueness

  • The specific substitution pattern on the pyrrolo[3,4-b]pyridine core provides unique electronic and steric properties.

  • Exhibits a distinct interaction profile with biological targets compared to its analogs, making it a candidate for specialized therapeutic applications.

Exploring N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide gives a glimpse into the intricate dance of atoms that forms the basis of our chemical universe. Fascinated yet?

Properties

IUPAC Name

(E)-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-15(9-8-13-5-2-1-3-6-13)19-11-12-21-17(23)14-7-4-10-20-16(14)18(21)24/h1-10H,11-12H2,(H,19,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZACTPMKZYHNU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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